

A Guide to Comparative Computational Analysis of 4-Bromophenetole Analogs

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Compound of Interest

Compound Name: 4-Bromophenetole

Cat. No.: B047170

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of a compound class is crucial for lead optimization and the design of more potent and selective molecules. This guide provides a comprehensive framework for conducting comparative computational studies of **4-bromophenetole** analogs. Due to the limited availability of direct, published computational studies on a homologous series of **4-bromophenetole** analogs, this document serves as a methodological template, synthesizing approaches from computational studies of structurally related phenolic and bromo-substituted compounds. The experimental data and protocols presented herein are representative examples to illustrate the workflow and data analysis required for a robust comparative study.

Data Presentation: Quantitative Comparison of 4-Bromophenetole Analogs

A key aspect of a comparative study is the clear and concise presentation of quantitative data. The following tables are templates that can be populated with data from computational analyses of **4-bromophenetole** analogs.

Table 1: Physicochemical Properties and Predicted ADMET Profile of **4-Bromophenetole** Analogs

Compound ID	R-Group Substitution	Molecular Formula	Molecular Weight (g/mol)	LogP	PSA (Å²)	Predicted Oral Bioavailability (%)	Predicted Blood-Brain Barrier Penetration
4-BP	-H (Parent)	C ₈ H ₉ BrO	201.06	2.90	9.23	85	High
4-BP-OH	-OH	C ₈ H ₉ BrO ₂	217.06	2.50	29.46	80	Medium
4-BP-NH ₂	-NH ₂	C ₈ H ₁₀ BrN	216.08	2.35	35.25	82	Medium
4-BP-NO ₂	-NO ₂	C ₈ H ₈ BrNO ₃	246.06	2.85	54.91	75	Low
4-BP-CH ₃	-CH ₃	C ₉ H ₁₁ BrO	215.09	3.30	9.23	88	High

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be generated from computational predictions.

Table 2: Molecular Docking and Binding Affinity Predictions

Compound ID	Target Protein	Docking Score (kcal/mol)	Predicted Ki (nM)	Key Interacting Residues	Hydrogen Bonds	Hydrophobic Interactions
4-BP	Example Kinase 1	-7.5	150	Tyr23, Leu88, Val12	1	5
4-BP-OH	Example Kinase 1	-8.2	85	Tyr23, Asp86, Leu88	3	4
4-BP-NH ₂	Example Kinase 1	-8.0	100	Asp86, Leu88, Val12	2	5
4-BP-NO ₂	Example Kinase 1	-7.1	250	Tyr23, Leu88	0	6
4-BP-CH ₃	Example Kinase 1	-7.8	120	Tyr23, Leu88, Ala15	1	6

Note: The data in this table is hypothetical and serves as an example of results from a molecular docking study.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of computational studies. Below are standard protocols for key in silico experiments.

Protocol 1: Quantum Mechanical Calculations for Molecular Property Prediction

- Structure Preparation: The 3D structures of **4-bromophenetole** and its analogs are built using a molecular editor (e.g., Avogadro, ChemDraw).

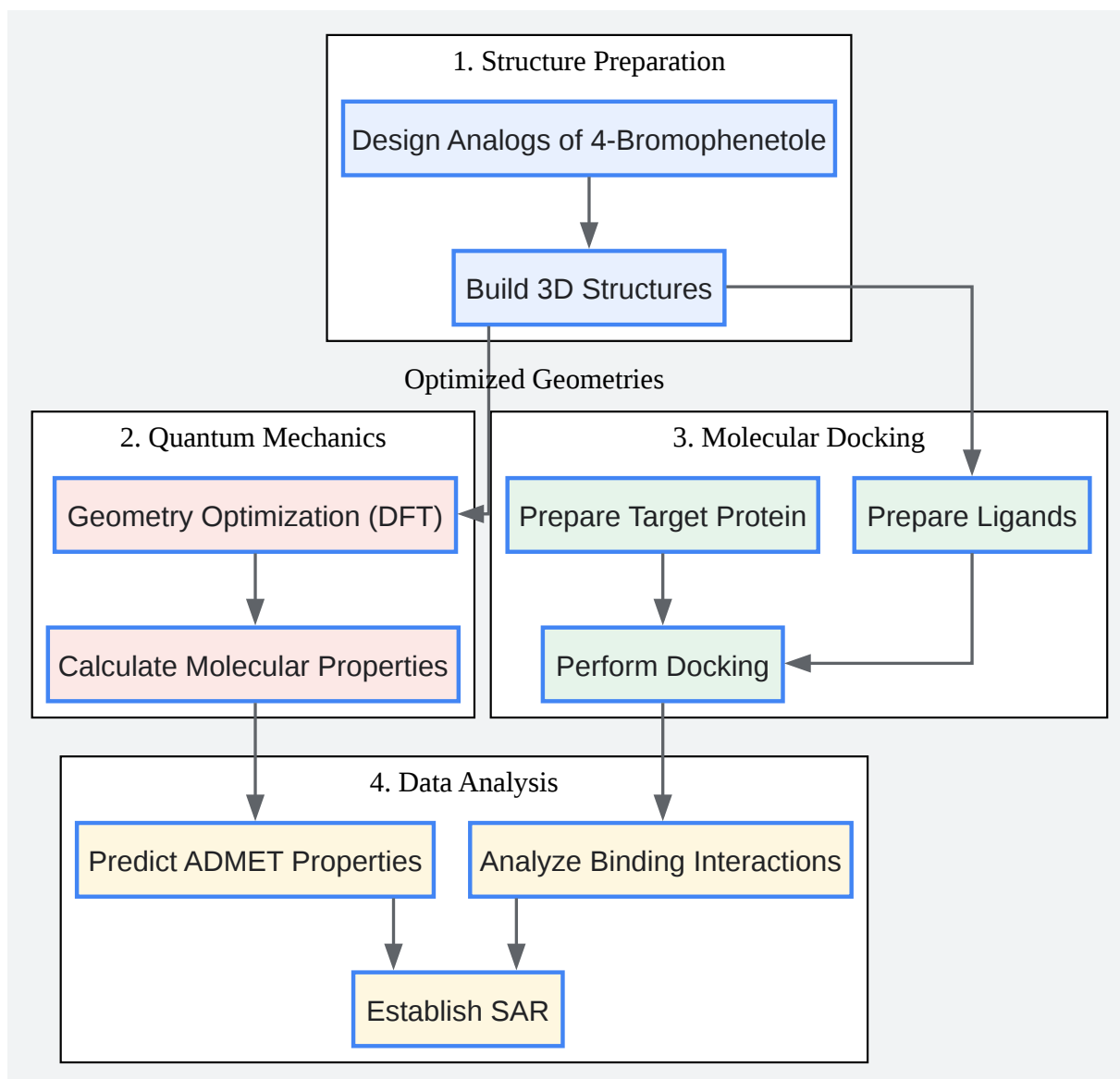
- **Geometry Optimization:** The initial structures are optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)) in a quantum chemistry software package like Gaussian or ORCA.
- **Property Calculation:** Following optimization, molecular properties such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO/LUMO) are calculated at the same level of theory.
- **ADMET Prediction:** The optimized structures are used as input for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software or web servers (e.g., SwissADME, pkCSM).

Protocol 2: Molecular Docking

- **Target Preparation:** The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the binding site are removed. Hydrogen atoms are added, and charges are assigned using software like AutoDock Tools or Maestro (Schrödinger).
- **Ligand Preparation:** The 3D structures of the **4-bromophenetole** analogs are prepared by assigning charges and defining rotatable bonds.
- **Grid Generation:** A grid box is defined around the active site of the target protein, encompassing the binding pocket.
- **Docking Simulation:** Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.
- **Analysis of Results:** The resulting docking poses are analyzed to identify the most favorable binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and to compare the binding affinities of the different analogs.

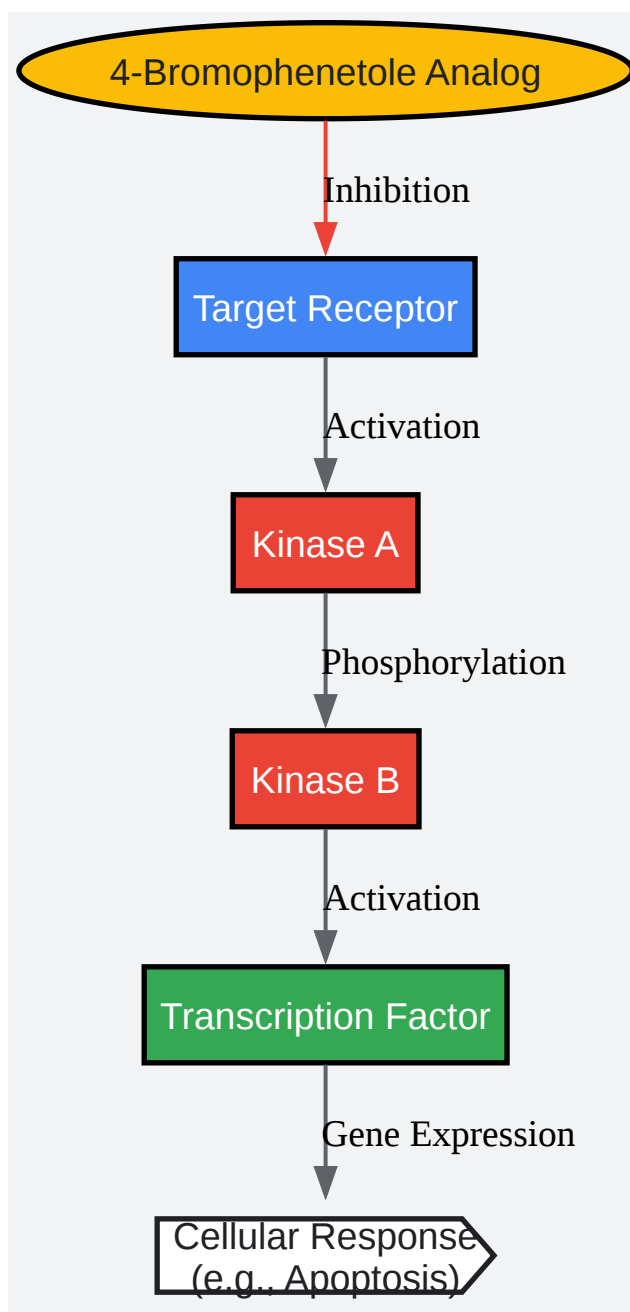
Mandatory Visualizations

Diagrams are critical for visualizing complex relationships and workflows in computational studies.



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Caption: A typical workflow for a comparative computational study of small molecules.



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